Alisertib sodium anhydrous
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1028486-06-7 |
|---|---|
Molecular Formula |
C27H20ClFN4NaO4 |
Molecular Weight |
541.9 g/mol |
IUPAC Name |
sodium;4-[[9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-2-methoxybenzoate |
InChI |
InChI=1S/C27H20ClFN4O4.Na/c1-36-21-5-3-4-20(29)23(21)25-19-10-15(28)6-8-17(19)24-14(12-30-25)13-31-27(33-24)32-16-7-9-18(26(34)35)22(11-16)37-2;/h3-11,13H,12H2,1-2H3,(H,34,35)(H,31,32,33); |
InChI Key |
UDTGEKCUEBGDEV-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)[O-])OC.[Na+] |
Canonical SMILES |
COC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)O)OC.[Na] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Alisertib sodium anhydrous |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Alisertib Sodium Anhydrous
Direct Aurora Kinase A Inhibition
Alisertib (B1683940) is a potent and selective inhibitor of Aurora Kinase A (AURKA). medchemexpress.commedkoo.com This targeted action is crucial to its mechanism, allowing it to interfere with cell division in malignant cells while having a lesser effect on other related kinases.
Selective Inhibition of Aurora Kinase A over Aurora Kinase B
A key characteristic of Alisertib is its high selectivity for Aurora Kinase A over Aurora Kinase B. In cellular assays, Alisertib has demonstrated a selectivity of more than 200-fold for AURKA compared to Aurora Kinase B (AURKB). medkoo.comtargetmol.comnih.gov This selectivity is significant because while both kinases are involved in mitosis, they have distinct functions. AURKA is primarily involved in centrosome maturation and the assembly of the bipolar spindle, whereas AURKB is a component of the chromosomal passenger complex that regulates chromosome attachment and cytokinesis. nih.govnih.gov The high selectivity of Alisertib for AURKA allows for targeted disruption of the initial phases of mitosis.
| Feature | Description | Source |
| Target | Aurora Kinase A (AURKA) | medchemexpress.commedkoo.com |
| Selectivity | >200-fold for AURKA over AURKB in cellular assays | medkoo.comtargetmol.comnih.gov |
| AURKA IC50 | 1.2 nM (cell-free assay) | medkoo.comtargetmol.com |
Binding Characteristics and Ligand Interactions
Alisertib functions as an ATP-competitive inhibitor of Aurora Kinase A. nih.gov This means it binds to the ATP-binding pocket of the kinase, preventing the natural substrate, ATP, from binding and thereby inhibiting the kinase's activity. nih.gov Molecular docking studies have further elucidated the binding interactions, showing that Alisertib preferentially binds to AURKA over AURKB through a combination of hydrogen bond formation, charge interactions, and π-π stacking. nih.gove-century.us These specific molecular interactions are the basis for its potent and selective inhibition of AURKA.
Cell Cycle Perturbations Induced by Aurora Kinase A Inhibition
The inhibition of Aurora Kinase A by Alisertib leads to profound disruptions in the cell cycle, ultimately culminating in cell cycle arrest and the formation of abnormal mitotic structures.
Induction of G2/M Phase Cell Cycle Arrest
A primary consequence of Aurora Kinase A inhibition by Alisertib is the induction of cell cycle arrest in the G2/M phase. medkoo.comnih.govscienceopen.comnih.gov This arrest is a direct result of the cell's inability to properly form a functional mitotic spindle, a critical step for entry into and progression through mitosis. Studies have consistently shown that treatment with Alisertib leads to an accumulation of cells in the G2/M phase across various cancer cell lines. nih.govscienceopen.comnih.gov For instance, in human colon cancer cell lines, Alisertib treatment resulted in a significant G2/M phase arrest. nih.govnih.gov
Mitotic Spindle Abnormalities and Disruption
The central role of Aurora Kinase A in mitosis means that its inhibition by Alisertib directly impacts the integrity of the mitotic spindle.
Alisertib's inhibition of Aurora Kinase A leads to impaired assembly of the mitotic spindle apparatus. medkoo.comnih.govnih.gov This disruption manifests as mitotic spindle abnormalities, preventing the proper segregation of chromosomes. medchemexpress.commedkoo.comnih.gov The failure to form a correct bipolar spindle is a hallmark of Aurora A inhibition and is a key contributor to the subsequent cell cycle arrest and, in many cases, cell death. medchemexpress.commedkoo.comnih.gov
Induction of Monopolar, Bipolar, and Multipolar Spindles
Alisertib's inhibition of Aurora A kinase profoundly disrupts the formation and function of the mitotic spindle, a critical apparatus for chromosome segregation. Treatment with Alisertib leads to a variety of spindle defects, including the formation of monopolar, bipolar, and multipolar spindles. researchgate.netnih.gov In studies involving acute myeloid leukemia (AML) samples, Alisertib treatment resulted in a significant increase in mitotic cells with monopolar spindles, a stark contrast to the primarily bipolar or multipolar spindles observed in untreated cells. nih.gov This disruption of normal bipolar spindle formation is a direct consequence of inhibiting Aurora A's role in centrosome separation and maturation. oncotarget.comresearchgate.net The presence of these aberrant spindle structures is a hallmark of Alisertib's mechanism of action and a key contributor to its anti-tumor activity. researchgate.netnih.gov
Misaligned Chromosomes and Defective Chromosome Segregation
A direct consequence of the defective spindle formation induced by Alisertib is the failure of chromosomes to align properly at the metaphase plate. researchgate.netnih.gov Inhibition of Aurora A kinase disrupts the precise attachment of microtubules to kinetochores, leading to misaligned chromosomes. researchgate.netaacrjournals.org This misalignment is a consistent phenotype observed in cells treated with Alisertib. researchgate.netnih.govaacrjournals.org The inability of chromosomes to achieve proper bipolar attachment to the spindle prevents their correct segregation during anaphase. researchgate.netresearchgate.net This leads to lagging chromosomes and the formation of chromatin bridges during telophase, ultimately resulting in aneuploidy, a state of having an abnormal number of chromosomes. researchgate.net
Accumulation of Polyploid and Tetraploid Cells
The mitotic disruption caused by Alisertib frequently leads to an accumulation of cells with an increased DNA content, specifically polyploid and tetraploid cells. dovepress.comresearchgate.netdovepress.com This occurs because the inhibition of Aurora A can cause cells to exit mitosis without undergoing cytokinesis, a process known as mitotic slippage. researchgate.netnih.gov As a result, the cell enters the next interphase with a duplicated set of chromosomes, leading to a tetraploid (4N) state. researchgate.net Studies have shown that treatment with Alisertib leads to a significant increase in the percentage of polyploid cells. selleckchem.com This accumulation of tetraploid cells is a characteristic response to Aurora A inhibition and a key aspect of Alisertib's cellular impact. researchgate.netresearchgate.net In some cancer cell lines, continued exposure to Alisertib can even lead to the emergence of cells with 8n DNA content, indicating multiple rounds of failed mitosis. nih.govresearchgate.net
Mitotic Catastrophe Induction
The severe mitotic defects, including abnormal spindle formation, chromosome misalignment, and the generation of polyploid cells, can ultimately trigger a form of cell death known as mitotic catastrophe. dovepress.comresearchgate.netdovepress.com Mitotic catastrophe is a failsafe mechanism that eliminates cells that are unable to complete mitosis correctly. It is characterized by the activation of cell death pathways during or shortly after a failed mitosis. researchgate.netaacrjournals.org The combination of Aurora A inhibition by Alisertib and the resulting chromosomal instability creates a cellular state that is unsustainable, leading to the induction of mitotic catastrophe. aacrjournals.org This process is a critical component of Alisertib's anticancer activity, preventing the propagation of genetically unstable cells. researchgate.netdovepress.com
Downstream Signaling Pathway Modulation
Beyond its direct effects on the mitotic machinery, Alisertib also modulates key downstream signaling pathways that regulate cell cycle progression and survival.
Upregulation of Tumor Suppressor Genes and Proteins (e.g., p53, p21, p27)
Alisertib treatment has been shown to upregulate the expression of several critical tumor suppressor proteins, including p53, p21, and p27. dovepress.comselleckchem.comnih.govoncotarget.comoncotarget.comdovepress.commedchemexpress.com In various cancer cell lines, including breast and pancreatic cancer, Alisertib treatment leads to a significant increase in the protein levels of p53 and its downstream target, p21. dovepress.comnih.govoncotarget.com The tumor suppressor p21 acts as a potent inhibitor of cyclin-dependent kinases (CDKs), thereby halting cell cycle progression. nih.gov Similarly, the expression of p27, another CDK inhibitor, is also elevated following Alisertib exposure. dovepress.comselleckchem.comnih.govoncotarget.com This upregulation of tumor suppressors plays a crucial role in the G2/M cell cycle arrest and apoptosis induced by Alisertib. dovepress.comselleckchem.comnih.gov
Activation of Apoptotic Pathways
Alisertib actively promotes apoptosis, or programmed cell death, in cancer cells through several interconnected pathways. This process is crucial for eliminating malignant cells and is a key component of its therapeutic action.
Induction of Apoptosis via PARP and Caspase Cleavage
Furthermore, Alisertib triggers the activation of initiator and executioner caspases. Specifically, a notable increase in the levels of cleaved caspase-3 and cleaved caspase-9 is observed in various cancer cell lines following Alisertib treatment. selleckchem.commdpi.comdovepress.com Caspase-9 is an initiator caspase activated by the mitochondrial apoptotic pathway, while caspase-3 is an executioner caspase responsible for the cleavage of numerous cellular proteins, ultimately leading to cell death. dovepress.come-century.us The upregulation of these caspases confirms that Alisertib effectively initiates the caspase cascade to induce apoptosis. selleckchem.com
Involvement of Mitochondria-Dependent Pathways
Alisertib-induced apoptosis is significantly mediated by the mitochondria-dependent (intrinsic) pathway. mdpi.comdovepress.come-century.us This pathway is initiated by the release of cytochrome c from the mitochondria into the cytoplasm. dovepress.come-century.us Research has demonstrated that Alisertib treatment leads to an increased release of cytochrome c. dovepress.come-century.us
Involvement of Death Receptor Pathways
In addition to the intrinsic pathway, Alisertib also engages the extrinsic or death receptor-mediated pathway of apoptosis in certain cancer cells. mdpi.comnih.gov This pathway is activated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface. Studies in colorectal cancer cells have indicated that Alisertib can induce apoptosis through these death receptor pathways, highlighting a multi-faceted approach to eliminating cancer cells. mdpi.comnih.gov
Modulation of Autophagy
Autophagy is a cellular process of self-digestion that can either promote cell survival or lead to cell death. Alisertib has been shown to modulate autophagy in cancer cells, often inducing it as a pro-death mechanism. dovepress.comnih.govspandidos-publications.comspandidos-publications.com
The induction of autophagy by Alisertib is linked to several key signaling pathways:
Inhibition of the PI3K/Akt/mTOR pathway: The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical regulator of cell growth and an inhibitor of autophagy. spandidos-publications.comtandfonline.com Alisertib has been found to suppress the phosphorylation of PI3K, Akt, and mTOR, thereby inhibiting this pathway. dovepress.comnih.gov This inhibition removes the suppressive effect on autophagy, leading to its induction. spandidos-publications.com
Activation of AMPK: 5' AMP-activated protein kinase (AMPK) is a key energy sensor that promotes autophagy when activated. dovepress.com Studies have shown that Alisertib treatment leads to the activation of AMPK. dovepress.comspandidos-publications.com Activated AMPK can directly and indirectly promote autophagy, contributing to the anticancer effects of Alisertib.
Differential p38 MAPK effects: The p38 mitogen-activated protein kinase (MAPK) pathway can have context-dependent roles in autophagy. In some cancer cell lines, Alisertib has been observed to suppress the p38 MAPK pathway, which contributes to its pro-autophagic activity. dovepress.comspandidos-publications.com However, in other contexts, such as melanoma, knockdown of p38 MAPK has been shown to reduce Alisertib-induced autophagy, suggesting a more complex and differential role for this pathway. nih.govnih.gov
Suppression of Epithelial-Mesenchymal Transition (EMT)
Epithelial-Mesenchymal Transition (EMT) is a biological process where epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties, becoming mesenchymal stem cells. This process is critically involved in cancer metastasis. Alisertib has demonstrated the ability to suppress EMT in various cancer cell types, including pancreatic and ovarian cancer cells. dovepress.comnih.govtandfonline.comnih.gov
This suppression is characterized by an increase in the expression of epithelial markers, such as E-cadherin, and a decrease in the expression of mesenchymal markers, like N-cadherin. nih.govtandfonline.com By inhibiting EMT, Alisertib can potentially reduce the metastatic potential of tumors.
Effects on Sirtuin 1 and PBEF/Visfatin Expression Levels
Alisertib has been shown to influence the expression of Sirtuin 1 (Sirt1) and Pre-B-cell colony-enhancing factor (PBEF), also known as visfatin or nicotinamide (B372718) phosphoribosyltransferase (NAMPT). tandfonline.comnih.govjustia.com Studies in pancreatic and ovarian cancer cells have demonstrated that Alisertib suppresses the expression of both Sirt1 and PBEF/visfatin. tandfonline.comnih.gov Sirt1 is a protein deacetylase involved in various cellular processes, including cell death and survival, while PBEF/visfatin is an enzyme involved in NAD biosynthesis and has been linked to cancer progression. tandfonline.comjustia.com The downregulation of these proteins by Alisertib is another mechanism through which it exerts its anticancer effects. tandfonline.com
Preclinical Efficacy Studies of Alisertib Sodium Anhydrous
In Vitro Studies in Cancer Cell Lines
Alisertib (B1683940) has shown broad-spectrum anti-proliferative effects across a diverse panel of human cancer cell lines. Treatment with alisertib has led to the inhibition of cell growth in numerous tumor types, including hematologic malignancies and solid tumors.
Specifically, its efficacy has been documented in:
Multiple Myeloma: Alisertib treatment of multiple myeloma cell lines and primary patient cells results in mitotic spindle abnormalities, leading to an inhibition of proliferation through the induction of apoptosis (programmed cell death) and senescence (irreversible cell cycle arrest). researchgate.netjax.org
Colorectal Cancer (CRC): Studies have shown that alisertib inhibits the proliferation of a subset of CRC cell lines. researchgate.netnih.govaacrjournals.org This inhibition is often accompanied by cell cycle arrest and apoptosis in the more sensitive cell lines. researchgate.netnih.gov
Esophageal Adenocarcinoma: Alisertib has demonstrated antitumor activity as a single agent in esophageal cancer models. researchgate.netnih.govnih.gov It effectively inhibits colony formation and induces cell death in esophageal adenocarcinoma cell lines. nih.govaacrjournals.orgresearchgate.net
Pancreatic Cancer: The compound is effective at inhibiting the proliferation of pancreatic cancer cell lines. researchgate.netnih.govaacrjournals.orgnih.gov Its effects include potent cell growth inhibition and suppression of processes that contribute to cancer progression. aacrjournals.orgresearchgate.netnih.gov
Bladder Cancer: In malignant bladder cancer cells, alisertib induces cell-cycle arrest and inhibits cell viability. researchgate.netnih.govaacrjournals.org
Ovarian Cancer: Alisertib has potent growth-inhibitory effects on human epithelial ovarian cancer cells. aacrjournals.orgresearchgate.net
Gastric Cancer: The anti-proliferative effects of alisertib have also been observed in gastric cancer cell lines. aacrjournals.orgresearchgate.net
Triple-Negative Breast Cancer (TNBC): Alisertib exhibits antiproliferative and pro-apoptotic activity in a subset of TNBC cell lines. researchgate.netnih.govaacrjournals.org This activity was observed regardless of the specific TNBC subtype. researchgate.netnih.gov
The inhibitory effect of alisertib on cancer cell proliferation is dose-dependent. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, has been determined for alisertib across a variety of cell lines. These values highlight the differential sensitivity of various cancers to the compound.
For instance, in a study of 47 colorectal cancer cell lines, IC50 values showed a wide range, from as low as 0.06 µmol/L to over 5 µmol/L, indicating a spectrum of sensitivity. researchgate.netnih.govaacrjournals.org In ovarian cancer cell lines, the IC50 values for alisertib were 20.48 µM in SKOV3 cells and 22.13 µM in OVCAR4 cells. In contrast, mantle cell lymphoma cell lines JeKo-1 and Granta-519 were highly sensitive, with IC50 values of 3.01 nM and 23.7 nM, respectively. Research on multiple myeloma has also shown significant potency, with IC50 values ranging from 0.003 to 1.71 µM. nih.gov
The sensitivity of cancer cells to alisertib is not uniform and can be influenced by the underlying cellular and genetic context, such as the status of key tumor suppressor genes and oncogenes.
p53 Status: The tumor suppressor gene p53 plays a significant role in mediating the response to alisertib. In colorectal cancer cell lines, an increase in p53 was observed in sensitive p53 wildtype (p53WT) cells following treatment, a response not seen in p53 mutant or resistant cell lines. researchgate.netnih.gov Similarly, in triple-negative breast cancer, there was a trend where increased p53 mRNA expression correlated with higher sensitivity to alisertib. researchgate.netnih.gov Furthermore, knocking down wildtype p53 in a breast cancer model was shown to abolish the apoptotic activity of alisertib. nih.gov However, the induction of polyploidy (a state of having more than the normal number of chromosome sets) by alisertib appears to occur regardless of p53 mutational status in bladder and upper gastrointestinal adenocarcinoma cell lines. researchgate.netnih.gov
RB1 Status: Loss of the retinoblastoma tumor suppressor gene (RB1) has been identified as a factor that can confer sensitivity to Aurora A kinase inhibitors. researchgate.netresearchgate.net Preclinical models have reported greater sensitivity to alisertib in models with RB1 loss of function. researchgate.net This suggests a synthetic lethal interaction, where the combination of RB1 loss and Aurora A inhibition is selectively toxic to cancer cells.
c-Myc Expression: The c-Myc oncogene, which is often overexpressed in cancer, has also been linked to alisertib sensitivity. Greater sensitivity to alisertib has been reported in models with elevated c-Myc expression. researchgate.net In mantle cell lymphoma cell lines, alisertib treatment led to a dose-dependent decrease in c-Myc protein levels, indicating an impact on this critical cancer-driving pathway.
Dose-Dependent Inhibitory Effects and IC50 Values in Specific Cell Lines
In Vivo Studies in Animal Models
The antitumor activity of alisertib observed in cell culture has been successfully translated into animal models of solid tumors. In these studies, human tumor cells are implanted into immunocompromised mice, forming tumors (xenografts) that can be monitored for growth in response to treatment.
HCT-116 Xenograft Models: In mice bearing subcutaneous tumors derived from the HCT-116 colorectal cancer cell line, oral administration of alisertib resulted in dose-dependent tumor growth inhibition. Higher doses led to tumor stasis, where tumor growth was halted.
Triple-Negative Breast Cancer (TNBC) PDX Models: Alisertib has been evaluated in patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice. These models are considered to more accurately reflect human tumor biology. In TNBC PDX models, alisertib demonstrated antiproliferative activity and resulted in significant tumor growth inhibition. aacrjournals.org
Colorectal Cancer (CRC) PDX Models: The efficacy of alisertib was also tested in a panel of 21 CRC PDX models. researchgate.netaacrjournals.org The treatment elicited a wide range of responses, with 33.3% of the models (seven out of twenty-one) being classified as responsive to single-agent alisertib. researchgate.net Three of these models even exhibited minor tumor regression. researchgate.net
Alisertib has shown particularly striking efficacy in preclinical models of hematologic malignancies, specifically lymphoma. In several in vivo lymphoma models, treatment with alisertib led not just to the inhibition of tumor growth but to outright tumor regression. In a non-Hodgkin's lymphoma model using OCI-LY19 cells, alisertib treatment resulted in a reduction in tumor signal to below baseline levels, and in one dosing group, tumors did not regrow for more than 60 days after treatment cessation. Furthermore, in two separate BCL2-rearranged lymphoma murine models, the combination of an Aurk inhibitor with a Bcl2 inhibitor led to complete tumor regression in all treated animals.
Table of Mentioned Compounds
Induction of Apoptosis and Cell Death in Excised Tumor Cells from Treated Animals
Preclinical studies have demonstrated that Alisertib induces apoptosis and cell death in various cancer models. In human tumor xenografts, treatment with Aurora A inhibitors has been shown to induce apoptosis, a phenotype consistent with the kinase's inhibition. acs.org This programmed cell death is a crucial mechanism of Alisertib's antitumor activity. For instance, in models of multiple myeloma, treatment with Alisertib led to the induction of apoptosis. nih.govresearchgate.net Similarly, in preclinical models of human papillomavirus (HPV)-positive cancers, inhibiting Aurora kinase A with Alisertib resulted in apoptosis. tmc.edu
Further investigations into colorectal cancer patient-derived xenografts (PDX models) have also observed the induction of cell death following Alisertib exposure. nih.gov Studies on neuroblastoma cell lines also confirm that Alisertib treatment is effective at inducing cell death. researchgate.net The mechanism often involves prolonged cell-cycle arrest at the G2–M phase, which can lead to DNA damage and subsequent mitotic catastrophe, ultimately resulting in cancer cell death. aacrjournals.org Research on epithelial ovarian cancer cells has shown that Alisertib induces apoptosis through the activation of the mitochondria-dependent pathway. nih.gov These findings from tumors analyzed after in-vivo treatment underscore that the induction of apoptosis is a key outcome of Alisertib's mechanism of action in preclinical settings. acs.orgnih.gov
Phenotypic Effects Consistent with Aurora Kinase A Inhibition in Xenograft Models (e.g., decrease in bipolar and aligned chromosomes)
The antitumor activity of Alisertib is closely linked to its specific inhibition of Aurora A kinase, which leads to distinct and quantifiable phenotypic changes within tumor cells. frontiersin.org A hallmark of Aurora A inhibition is the disruption of normal mitotic processes. aacrjournals.orgnih.gov In human tumor xenograft models, Alisertib treatment causes a variety of mitotic defects, including the formation of monopolar, bipolar, and multipolar spindles, all associated with misaligned chromosomes. frontiersin.org
A key study utilized novel immunofluorescent assays to quantitatively measure these effects in HCT-116 colon cancer xenografts. aacrjournals.orgnih.govresearchgate.net Analysis of excised tumor tissue from mice treated with Alisertib revealed a dose-dependent increase in mitotic abnormalities. Specifically, there was a significant decrease in the percentage of mitotic cells with normal bipolar spindles and properly aligned chromosomes, a direct consequence of Aurora A kinase inhibition. aacrjournals.orgnih.govresearchgate.net These findings confirm that Alisertib engages its target in vivo and produces the expected biological response. aacrjournals.org
| Treatment Group | % Mitotic Cells with Bipolar Spindles | % Mitotic Cells with Aligned Chromosomes |
|---|---|---|
| Vehicle Control | 94.0% | 81.2% |
| Alisertib (10 mg/kg) | 59.8% | 42.0% |
| Alisertib (30 mg/kg) | 46.9% | 29.8% |
Non-Invasive Assessment of Tumor Cell Proliferation (e.g., FLT uptake decrease)
Non-invasive imaging techniques have been employed in preclinical studies to assess the pharmacodynamic effects of Alisertib on tumor cell proliferation in real-time. aacrjournals.orgnih.gov Specifically, positron emission tomography (PET) using the tracer 18F-3′-fluoro-3′-deoxy-L-thymidine (FLT) has proven valuable. aacrjournals.orgresearchgate.net FLT is taken up by proliferating cells, and the PET signal provides a quantitative measure of the tumor's proliferative activity. doctorlib.org
In studies involving HCT-116 colon cancer xenografts, treatment with Alisertib led to a significant decrease in FLT uptake in the tumors. aacrjournals.orgnih.gov This reduction in proliferation was observed even at doses that resulted in tumor stasis (growth inhibition) rather than regression (shrinkage), highlighting the sensitivity of FLT-PET in detecting early cytostatic effects. acs.orgaacrjournals.orgresearchgate.net These results suggest that non-invasive imaging of proliferation can provide valuable information on treatment response that complements traditional tumor volume measurements. aacrjournals.orgdoctorlib.org The decrease in FLT uptake serves as a non-invasive biomarker, confirming that Alisertib effectively inhibits tumor cell proliferation in vivo. aacrjournals.orgdoctorlib.org
| Treatment Group | Day of Scan | Mean Tumor FLT Uptake (% Injected Dose/g) | Change from Baseline |
|---|---|---|---|
| Vehicle Control | Day 0 | 1.7 | - |
| Day 7 | 1.6 | -6% | |
| Alisertib (30 mg/kg) | Day 0 | 1.6 | - |
| Day 7 | 0.8 | -50% |
Molecular Basis of Acquired and Intrinsic Resistance to Alisertib Sodium Anhydrous
Identification of Resistance Mutations
The development of resistance to Alisertib (B1683940) can be attributed to specific mutations within its target, the Aurora A kinase. One notable example is the T217D/W277E double mutant of Aurora A. targetmol.comtargetmol.commedchemexpress.commedchemexpress.com This particular mutation has been shown to confer a superior level of resistance to Alisertib. targetmol.com The presence of this double mutant can increase the half-maximal inhibitory concentration (IC50) value approximately 20-fold, from 30 nM to 650 nM, especially in the presence of the cofactor TPX2. targetmol.com
The reduced efficacy of Alisertib against the T217D/W277E Aurora A/TPX2 complex is thought to be a result of an increased affinity for ATP, which is induced by the binding of the cofactor to Aurora A. targetmol.commedchemexpress.commedchemexpress.commedchemexpress.eu This heightened ATP affinity makes it more difficult for Alisertib to competitively inhibit the kinase. Research using inducible human cell lines has demonstrated that cells expressing a partially drug-resistant Aurora A T217D mutant can survive in the presence of Alisertib, confirming that Aurora A is a critical target for the drug's antiproliferative effects. nih.gov
Whole transcriptome sequencing of melanoma tumors that acquired resistance to Alisertib revealed a multitude of genomic alterations. aacrjournals.org These resistant tumors harbored a significant number of single nucleotide variations in protein-coding transcripts, with a particular enrichment of genes involved in cell cycle regulation. aacrjournals.org
Table 1: Impact of T217D/W277E Mutation on Alisertib Sensitivity
| Cell/Enzyme Condition | IC50 of Alisertib (nM) | Fold Increase in Resistance | Reference |
| Wild-Type Aurora A | 30 | - | targetmol.com |
| T217D/W277E Double Mutant Aurora A (with TPX2) | 650 | ~20 | targetmol.com |
Role of Tumor Suppressor Status in Resistance
The status of tumor suppressor genes, particularly p53, plays a complex and crucial role in determining cellular response to Alisertib. There is mounting preclinical evidence suggesting that cancer cells with a loss of p53 function may exhibit increased resistance to Alisertib therapy. oatext.com
In triple-negative breast cancer (TNBC) models, a clear distinction in response based on p53 status has been observed. TNBC cells with wild-type p53 tend to undergo apoptosis when treated with Alisertib, while cells with a loss of p53 function are more likely to enter a state of cellular senescence. oatext.com This senescent state, while representing growth arrest, can contribute to chemotherapy resistance by secreting growth factors that stimulate adjacent cancer cells. nih.gov Patient-derived xenograft models from TNBC patients who were resistant to Alisertib also displayed a senescent phenotype rather than an apoptotic one. oatext.comnih.gov
Conversely, in some cancer models, the loss of p53 activity appears to sensitize cells to Aurora kinase inhibition. nih.gov However, in a triple-negative breast cancer model, the knockdown of wild-type p53 was found to negate the apoptotic activity of Alisertib. nih.gov In colorectal cancer (CRC) cell lines, an increase in p53 and its downstream target p21 was observed in a sensitive p53 wild-type cell line following Alisertib treatment, a response that was absent in p53 mutant or resistant cell lines. nih.gov This suggests that in certain contexts, a functional p53 pathway is necessary for Alisertib-induced apoptosis. nih.gov Furthermore, studies in uterine carcinomas have shown that Alisertib can induce apoptosis in TP53 mutant cells by targeting a signaling network involving Aurora kinase, LKB1, and AKT. mdpi.com
Table 2: Influence of p53 Status on Alisertib Response in TNBC
| p53 Status | Primary Response to Alisertib | Implication for Resistance | Reference |
| Wild-Type | Apoptosis | Sensitivity | oatext.com |
| Loss of Function/Mutant | Cellular Senescence | Resistance | oatext.comnih.gov |
Signaling Pathway Upregulation in Response to Treatment
A key mechanism of both intrinsic and acquired resistance to Alisertib involves the upregulation of compensatory signaling pathways, most notably the PI3K/Akt/mTOR pathway. nih.govaacrjournals.org This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers. scientificarchives.comnih.gov
In preclinical models of TNBC, enrichment of the mTOR signaling pathway has been linked to both intrinsic and acquired resistance to Alisertib. nih.govaacrjournals.org Treatment with Alisertib can lead to an increase in the mTOR pathway effector pS6RP, confirming the upregulation of this pathway in both sensitive and resistant TNBC cell lines. nih.govaacrjournals.org Similar findings have been documented in other tumor types where Alisertib treatment results in the upregulation of the PI3K/Akt/mTOR pathway. nih.govnih.govresearchgate.netnih.gov This upregulation can occur through various mechanisms, including the loss of the tumor suppressor PTEN or mutations in PIK3CA. mdpi.commdpi.com
The activation of the PI3K/Akt/mTOR pathway is a known mechanism of resistance to multiple targeted therapies. nih.govmdpi.com In the context of Alisertib, this pathway can act as a survival route for cancer cells when Aurora A kinase is inhibited. mdpi.com This has led to the investigation of combination therapies that target both Aurora A kinase and the PI3K/Akt/mTOR pathway. For instance, combining Alisertib with a TORC1/2 inhibitor has shown promise in overcoming resistance in preclinical TNBC models. nih.govaacrjournals.org
In pancreatic cancer cells, Alisertib has been shown to inhibit the PI3K/Akt/mTOR pathway, which contributes to its anticancer effects. nih.gov However, in resistant cells, this pathway may be reactivated, thus diminishing the drug's efficacy. Studies in human epithelial ovarian cancer cells have also indicated that Alisertib's effects are mediated through the inhibition of the PI3K/Akt/mTOR pathway. dovepress.com
Table 3: Key Signaling Pathways Implicated in Alisertib Resistance
| Signaling Pathway | Role in Resistance | Therapeutic Implication | References |
| PI3K/Akt/mTOR | Upregulation leads to cell survival and proliferation, conferring resistance. | Combination with PI3K/Akt/mTOR inhibitors. | nih.govaacrjournals.orgnih.govnih.govresearchgate.netnih.govmdpi.com |
| Wnt/β-catenin | Overexpression of negative regulators may predict sensitivity. | Potential biomarker for patient selection. | oatext.com |
| EMT Pathway | Upregulation is associated with resistance; Alisertib can partially reverse EMT. | Targeting EMT may enhance Alisertib efficacy. | nih.gov |
Preclinical Combination Strategies with Alisertib Sodium Anhydrous
Synergistic/Additive Effects with Conventional Chemotherapeutic Agents
Combination with Dexamethasone, Doxorubicin, or Bortezomib in Multiple Myeloma Cells
In preclinical studies involving multiple myeloma (MM), Alisertib (B1683940) has shown the ability to induce mitotic spindle abnormalities, leading to apoptosis and senescence. oncotarget.comnih.gov When combined with standard MM treatments, Alisertib exhibits enhanced anti-myeloma activity. Specifically, combinations with the glucocorticoid Dexamethasone, the anthracycline antibiotic Doxorubicin, or the proteasome inhibitor Bortezomib have resulted in synergistic or additive effects in vitro. oncotarget.comresearchgate.net This suggests that inhibiting Aurora Kinase A can sensitize MM cells to the cytotoxic effects of these conventional agents. The combination of Bortezomib and Doxorubicin, in particular, has shown striking synergy in preclinical MM studies. clinicaltrials.gov
Enhanced Antitumor Activity with Cisplatin in Preclinical Models
The combination of Alisertib with the platinum-based chemotherapy agent Cisplatin has demonstrated enhanced antitumor activity in multiple preclinical models. frontiersin.org Overexpression of Aurora Kinase A has been associated with resistance to Cisplatin in some cancers. nih.gov Studies in esophageal and gastric cancer cell lines showed that Alisertib can increase sensitivity to Cisplatin, leading to enhanced cell death. haematologica.orgmdpi.com This combination has proven effective in both in vitro and in vivo models, suggesting a viable strategy to overcome platinum resistance in tumors like small-cell lung cancer and ovarian cancer. nih.govfrontiersin.org
Combination with Irinotecan (B1672180) in Neuroblastoma, Glioblastoma, and Colorectal Cancer Cell Lines and Xenografts
Preclinical evidence supports the combination of Alisertib and Irinotecan, a topoisomerase I inhibitor. Additive benefits have been observed in neuroblastoma and glioblastoma cell lines. nih.govresearchgate.net In colorectal cancer (CRC) models, Alisertib induces robust cell cycle arrest, polyploidy, and apoptosis, and an additive effect was seen when combined with Irinotecan in patient-derived xenograft (PDX) models. oncotarget.comnih.gov Further studies in neuroblastoma have shown that Alisertib is cytotoxic to neuroblastoma cells and can be effectively combined with an Irinotecan and Temozolomide backbone. aacrjournals.orgaacrjournals.orgcapes.gov.br
Combinations with Other Targeted Therapies
With TORC1/2 Inhibitors (e.g., TAK-228) leading to decreased proliferation, cell cycle arrest, and increased apoptosis in triple-negative breast cancer models
A key mechanism of resistance to Alisertib involves the activation of the PI3K/Akt/mTOR signaling pathway, which can lead to cellular senescence instead of apoptosis. nih.govaacrjournals.org Combining Alisertib with a TORC1/2 inhibitor, such as TAK-228 (Sapanisertib), has been investigated to overcome this resistance. In triple-negative breast cancer (TNBC) models, this combination led to a significant decrease in cell proliferation, a shift from cell cycle arrest to apoptosis, and greater tumor growth inhibition in vivo compared to either agent alone. nih.govaacrjournals.orgnursingcenter.comresearchgate.net The combination therapy effectively blocks the mTOR escape pathway, preventing senescence and promoting cancer cell death. nursingcenter.com Global metabolomics analysis of TNBC patient-derived xenografts treated with this combination revealed significant dysregulation of key metabolic pathways, including glycolysis and amino acid metabolism, which likely contributes to the observed tumor growth inhibition. aacrjournals.org
| PDX Model | Treatment Arm | Tumor Growth Inhibition (TGI) vs. Vehicle | Key Molecular Effects |
|---|---|---|---|
| CU_TNBC_004 (Alisertib-resistant) | Alisertib | 35.1% researchgate.net | Combination leads to increased apoptosis (increased BAX and DR5) and decreased senescence. nih.govresearchgate.net |
| TAK-228 | 54.5% researchgate.net | ||
| Combination | 94.3% researchgate.net | ||
| CU_TNBC_007 (Alisertib-resistant) | Alisertib | 51.7% researchgate.net | Combination results in greater tumor growth inhibition compared to single agents. aacrjournals.orgresearchgate.net |
| TAK-228 | 30.7% researchgate.net | ||
| Combination | 77.3% researchgate.net |
With MEK Inhibitors (e.g., Trametinib/TAK-733) in Colorectal Cancer Models
The combination of Aurora A kinase and MEK inhibitors is based on their complementary effects on the cell cycle. nih.govresearchgate.net In preclinical colorectal cancer (CRC) models, the combination of Alisertib with the MEK inhibitor TAK-733 was evaluated. nih.gov The most significant synergistic activity was observed in CRC cell lines with concurrent KRAS and PIK3CA mutations. nih.govsciforschenonline.orgresearchgate.net In these double-mutant cell lines, the combination led to enhanced anti-proliferative effects. nih.govresearchgate.net To provide a more clinically relevant assessment, the approved MEK inhibitor Trametinib was substituted for TAK-733 in human tumor xenograft experiments. nih.gov In two PDX models with KRAS and PIK3CA mutations, the combination of Alisertib and Trametinib resulted in notable tumor growth inhibition, with a statistically significant difference between single-agent and combination treatments at certain doses. nih.govresearchgate.net
| Molecular Subtype | Mean Combination Index (CI) Value* | Interpretation |
|---|---|---|
| KRAS/PIK3CA Mutant | 0.55 ± 0.05 nih.govresearchgate.net | Pronounced Synergy |
| BRAF Mutant | 0.88 ± 0.08 nih.govresearchgate.net | Additive/Slight Synergy |
| KRAS WT/PIK3CA WT | 0.89 ± 0.10 nih.govresearchgate.net | Additive/Slight Synergy |
| KRAS MT/PIK3CA WT | 53.68 ± 5.48 nih.govresearchgate.net | Antagonism |
*A CI value < 1 indicates synergy, a CI value = 1 indicates an additive effect, and a CI value > 1 indicates antagonism. Data from SRB proliferation assays. nih.govresearchgate.net
Compound Names
| Generic Name | Other Names/Brand Names |
| Alisertib | MLN8237 |
| Bortezomib | Velcade |
| Cisplatin | Platinol |
| Dexamethasone | Decadron |
| Doxorubicin | Adriamycin, Doxil |
| Irinotecan | Camptosar |
| Sapanisertib | TAK-228, MLN0128 |
| Temozolomide | Temodar |
| Trametinib | Mekinist |
| TAK-733 |
Investigation of Biomarkers for Combination Therapy Responsiveness (e.g., KRAS/PIK3CA mutations, p53 mutation status, G2/M delay in colorectal cancer models)
The investigation into biomarkers that predict responsiveness to alisertib combination therapies has been a key area of preclinical research, particularly in solid tumors like colorectal cancer (CRC). frontiersin.org Studies have explored the role of specific genetic mutations, such as those in KRAS and PIK3CA, as well as p53 mutation status and cell cycle effects like G2/M delay, in determining the efficacy of combining alisertib with other targeted agents. frontiersin.org
In preclinical models of CRC, the combination of alisertib with a MEK inhibitor (TAK-733) showed the most pronounced synergistic effects in cell lines harboring concurrent KRAS and PIK3CA mutations. frontiersin.orgsciforschenonline.org The mean combination index (CI) value in these double-mutant cell lines was significantly lower (indicating stronger synergy) compared to cell lines with KRAS mutations alone, BRAF mutations, or wild-type KRAS and PIK3CA. frontiersin.orgresearchgate.net This suggests that the presence of both KRAS and PIK3CA mutations may serve as a biomarker for sensitivity to this combination therapy. frontiersin.org
The mutational status of the tumor suppressor gene p53 also appears to influence the apoptotic response to alisertib combinations. frontiersin.org In CRC cell lines, the apoptotic activity induced by the combination of alisertib and a MEK inhibitor was affected by p53 mutation status. frontiersin.org For example, a more robust increase in p53 levels was observed in a p53 mutant cell line (DLD-1) compared to a p53 wild-type cell line (LS174T) following treatment. frontiersin.orgresearchgate.net This increased p53 was associated with greater apoptotic activity, suggesting that p53 mutant tumors might be more susceptible to this combination. frontiersin.org Conversely, other studies have noted that in sensitive p53 wild-type CRC cell lines, alisertib treatment leads to an increase in both p53 and p21, which was not observed to the same extent in p53 mutant or resistant cell lines. nih.gov
The extent of G2/M cell cycle delay induced by alisertib is another potential biomarker of response. frontiersin.org A more significant G2/M delay was observed in certain CRC cell lines (HCT116 and DLD-1) following treatment with alisertib, both alone and in combination with a MEK inhibitor. frontiersin.org This pronounced G2/M delay correlated with increased apoptotic activity, indicating that the degree of cell cycle arrest could predict the effectiveness of the combination therapy. frontiersin.org Cell lines with a less pronounced G2/M delay showed no significant increase in apoptosis. frontiersin.org Therefore, the degree of G2/M delay, alongside KRAS/PIK3CA and p53 mutation status, are being investigated as crucial biomarkers to identify patient populations most likely to benefit from alisertib-based combination strategies in colorectal cancer. frontiersin.org
| Colorectal Cancer Cell Line Molecular Subtype | Mean Combination Index (CI) Value (Alisertib + TAK-733) | Interpretation | Reference |
| KRAS and PIK3CA Mutant (Double-Mutant) | 0.55 ± 0.05 | Pronounced Synergy | frontiersin.orgresearchgate.net |
| BRAF Mutant | 0.876 ± 0.077 | Moderate Synergy | frontiersin.orgresearchgate.net |
| KRAS Wild-Type / PIK3CA Wild-Type | 0.89 ± 0.097 | Moderate Synergy | frontiersin.orgresearchgate.net |
| KRAS Mutant / PIK3CA Wild-Type | 53.68 ± 5.48 | Antagonism | frontiersin.orgresearchgate.net |
| Biomarker | Observation in Preclinical Colorectal Cancer Models | Implication for Alisertib Combination Therapy | Reference |
| KRAS/PIK3CA Double Mutation | Increased synergistic anti-proliferative effects with MEK inhibitors. | Potential predictive biomarker for enhanced response. | frontiersin.orgsciforschenonline.org |
| p53 Mutation Status | Affects apoptotic activity; more robust p53 increase and apoptosis in some p53 mutant models. In other models, p53/p21 induction in sensitive p53 wild-type cells. | May determine susceptibility to apoptosis induced by the combination. | frontiersin.orgnih.gov |
| G2/M Delay | A more pronounced G2/M delay correlates with increased apoptosis. | The degree of cell cycle arrest may predict therapeutic efficacy. | frontiersin.org |
Preclinical Pharmacokinetics and Pharmacodynamics of Alisertib Sodium Anhydrous
Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models
Preclinical studies on Alisertib (B1683940) sodium anhydrous, an investigational Aurora A kinase inhibitor, have provided significant insights into its pharmacokinetic profile across various animal models. These studies are crucial for predicting its behavior in humans.
Permeability Characteristics
Alisertib has been identified as a highly permeable compound. nih.govresearchgate.net This characteristic is a key determinant of its absorption and distribution within the body.
Plasma Protein Binding
The binding of Alisertib to plasma proteins is high across multiple species. nih.govresearchgate.net The unbound fraction (fu), which represents the pharmacologically active portion of the drug, has been quantified in several preclinical models and is detailed in the table below. ingentaconnect.com
| Species | Unbound Fraction (fu) |
| Mice | 1.9% |
| Rats | 0.70% |
| Dogs | 2.1% |
| Chimpanzees | 1.7% |
| Humans | 2.5% |
| Data sourced from preclinical studies. ingentaconnect.com |
Clearance and Volume of Distribution in Preclinical Species
Alisertib exhibits low to moderate plasma clearance (CLp) and a moderate to high volume of distribution in rats, dogs, monkeys, and chimpanzees. nih.govingentaconnect.com These parameters indicate that the drug is efficiently distributed throughout the body and is not rapidly eliminated.
| Species | Plasma Clearance (L/hr/kg) | Volume of Distribution (Vz) (L/kg) | Volume of Distribution at Steady State (Vss) (L/kg) |
| Rats | 0.615 | 6.03 | 2.21 |
| Dogs | 0.11 | 1.2 | 0.74 |
| Monkeys | 0.22 | 7.5 | 3.5 |
| Chimpanzees | 0.17 | 2.0 | 0.95 |
| Data represents findings from preclinical pharmacokinetic studies. ingentaconnect.com |
Oral Bioavailability in Animal Models
Consistent with its high permeability, Alisertib demonstrates excellent oral bioavailability, exceeding 82% in animal models. nih.govresearchgate.net This high absorption rate after oral administration is a favorable characteristic for a clinical drug candidate. ingentaconnect.com
Elimination Half-Life in Preclinical Models
The terminal elimination half-life of Alisertib varies across species, ranging from 7 to 25 hours in rats, dogs, and monkeys. ingentaconnect.com In chimpanzees, which are phylogenetically close to humans, the elimination half-life is approximately 10 hours. nih.govresearchgate.net
Pharmacodynamic Biomarkers in Preclinical Models
The pharmacodynamic effects of Alisertib, consistent with its mechanism as an Aurora A kinase inhibitor, have been evaluated in preclinical models. Inhibition of Aurora A kinase by Alisertib leads to defects in mitotic spindle organization and improper chromosomal alignment, resulting in a temporary delay in mitosis. nih.gov
Two key mechanism-based pharmacodynamic biomarkers have been identified:
Aligned Spindles (AS): This marker measures the percentage of mitotic cells with correctly aligned chromosomes at the metaphase plate. Following Alisertib administration, a rapid and sustained decrease in the percentage of aligned spindles is observed. nih.gov
Mitotic Index (MI): This biomarker represents the fraction of cells in a population that are undergoing mitosis. Alisertib induces a slow and transient increase in the mitotic index. nih.gov
In HCT-116 xenograft mouse models, both AS and MI were found to be relevant indicators of Alisertib's activity. nih.gov However, the rapid and sustained response of the aligned spindles biomarker makes it a more viable clinical pharmacodynamic marker for defining the dose-response relationship. nih.gov Studies in these models have also shown that maintaining a plasma concentration of Alisertib above 1 µM for at least 8-12 hours is associated with optimal efficacy and pharmacodynamic activity. nih.gov Furthermore, in vivo studies demonstrated that Alisertib produced a dose-dependent decrease in bipolar and aligned chromosomes, a phenotype consistent with Aurora A kinase inhibition. aacrjournals.org
Cellular Level Biomarkers
The cellular response to alisertib is characterized by distinct changes in key proteins that regulate the cell cycle and apoptosis.
p-Aurora A/B/C levels: Alisertib is a potent and selective inhibitor of Aurora A kinase, with a significantly lower activity against Aurora B kinase. aacrjournals.orgaacrjournals.org In enzymatic assays, alisertib demonstrated an IC50 value of 1.2 nmol/L for Aurora A and 396.5 nmol/L for Aurora B. aacrjournals.orgaacrjournals.org This selectivity, over 200-fold in cell-based assays, is a key feature of its preclinical profile. aacrjournals.orgaacrjournals.org Treatment with alisertib leads to a dose-dependent decrease in the phosphorylation of Aurora A at Threonine 288 (p-Aurora A), a critical event for its activation. aacrjournals.orgnih.gov In preclinical models of pancreatic cancer, alisertib treatment resulted in a significant reduction of p-AURKA at Thr288. nih.gov While primarily targeting Aurora A, at higher concentrations, alisertib can also inhibit Aurora B, leading to a decrease in phosphorylated histone H3 (pH3), a direct substrate of Aurora B. aacrjournals.orgaacrjournals.org Studies in colorectal cancer (CRC) cell lines showed a decrease in p-Aurora A, B, and C levels following alisertib exposure. nih.gov
p53, p21, and p27: The tumor suppressor protein p53 and its downstream targets, the cyclin-dependent kinase inhibitors p21 and p27, play a crucial role in the cellular response to alisertib. Aurora A kinase can phosphorylate and inactivate p53. nih.gov By inhibiting Aurora A, alisertib can lead to the stabilization and activation of p53. nih.gov This, in turn, induces the expression of p21 and p27. nih.govresearchgate.net In preclinical studies, treatment with alisertib resulted in the upregulation of p53, p21, and p27 in multiple myeloma and colorectal cancer cell lines with wild-type p53. nih.govresearchgate.net This effect was not observed in p53 mutant cells. nih.gov In pancreatic cancer cell lines, alisertib treatment led to a significant increase in the expression of p21, p27, and p53. nih.gov Similarly, in human epithelial ovarian cancer cells, alisertib treatment concentration-dependently increased the expression of p27 Kip1. dovepress.com
Ki-67: Ki-67 is a well-established marker of cellular proliferation. In patient-derived xenograft (PDX) models of colorectal cancer, a decrease in Ki-67 staining was observed in tumors that responded to alisertib treatment, correlating with an increase in necrosis. nih.gov This indicates a reduction in the proliferative capacity of the tumor cells upon alisertib administration.
Histopathological and Cytological Markers in Xenografts
The inhibition of Aurora A kinase by alisertib leads to distinct and quantifiable changes in the morphology and processes of dividing cells within tumors. These histopathological and cytological markers serve as direct evidence of the drug's on-target activity in vivo.
Chromosome Alignment and Mitotic Spindle Bipolarity: A primary function of Aurora A is to ensure the proper formation of the mitotic spindle and the correct alignment of chromosomes at the metaphase plate. aacrjournals.orgnih.gov Alisertib treatment disrupts these processes, leading to characteristic defects. aacrjournals.orgnih.gov In human tumor xenograft models, such as the HCT-116 colon cancer model, oral administration of alisertib resulted in a dose-dependent increase in mitotic cells with misaligned chromosomes and a decrease in bipolar mitotic spindles. aacrjournals.orgnih.govresearchgate.net These phenotypes, visualized through immunofluorescent staining of DNA and α-tubulin, are consistent with the inhibition of Aurora A kinase. aacrjournals.orgcapes.gov.br These defects in chromosome alignment and spindle bipolarity are considered key biomarkers of Aurora A inhibition. acs.org
Imaging Biomarkers
Non-invasive imaging techniques provide a valuable tool for assessing the pharmacodynamic effects of alisertib on tumor biology in real-time.
18F-3'-fluoro-3'-deoxy-l-thymidine positron emission tomography (FLT-PET): FLT-PET is an imaging modality that measures tumor cell proliferation by tracking the uptake of the thymidine (B127349) analog, 18F-3'-fluoro-3'-deoxy-l-thymidine ([18F]FLT). aacrjournals.orgplos.org In preclinical studies using HCT-116 xenografts, a dose of alisertib that resulted in tumor growth stasis also led to a significant decrease in [18F]FLT uptake as measured by PET imaging. aacrjournals.orgnih.govresearchgate.net This suggests that FLT-PET can serve as a non-invasive biomarker to monitor the anti-proliferative effects of alisertib in vivo and may provide valuable information beyond traditional tumor volume measurements. aacrjournals.orgaacrjournals.orgnih.gov
Quantitative Pharmacodynamic Assays
To precisely measure the biological activity of alisertib, quantitative assays have been developed and utilized in preclinical studies.
Percentage Aligned Spindles and Mitotic Index: The defects in mitotic spindle organization caused by alisertib have been leveraged to create a quantitative pharmacodynamic assay based on the percentage of mitotic cells with properly aligned chromosomes at the metaphase plate, referred to as "% aligned spindles" (AS). nih.gov Inhibition of Aurora A by alisertib also induces a temporary delay in mitosis, allowing for the use of the mitotic index (MI), the fraction of cells in mitosis, as an additional pharmacodynamic marker. nih.govaacrjournals.org In HCT-116 xenograft models, alisertib administration led to a rapid, dose-dependent decrease in the percentage of aligned spindles and a transient increase in the mitotic index. aacrjournals.orgnih.govresearchgate.net Pharmacokinetic/pharmacodynamic modeling has shown a fast and sustained response for AS, while the MI response is slower and more transient. nih.gov These quantitative assays provide robust measures of alisertib's on-target activity and have been instrumental in understanding its dose-effect relationship. aacrjournals.orgnih.gov
Interactive Data Table: Effect of Alisertib on Cellular Biomarkers in Preclinical Models
| Biomarker | Cell/Tumor Model | Alisertib Effect | Reference |
| p-Aurora A (Thr288) | Pancreatic Cancer Cells | Dose-dependent decrease | nih.gov |
| HCT-116 Colon Cancer Xenografts | Inhibition | aacrjournals.org | |
| p53 | p53 Wild-Type Colorectal Cancer Cells | Upregulation | nih.govresearchgate.net |
| Pancreatic Cancer Cells | Upregulation | nih.gov | |
| p21 | p53 Wild-Type Colorectal Cancer Cells | Upregulation | nih.govresearchgate.net |
| Pancreatic Cancer Cells | Upregulation | nih.gov | |
| p27 | Multiple Myeloma Cells | Upregulation | nih.gov |
| Epithelial Ovarian Cancer Cells | Concentration-dependent increase | dovepress.com | |
| Pancreatic Cancer Cells | Upregulation | nih.gov | |
| Ki-67 | Colorectal Cancer PDX Models | Decrease in responsive tumors | nih.gov |
Interactive Data Table: Quantitative Pharmacodynamic Effects of Alisertib in HCT-116 Xenografts
| Assay | Effect | Time Course | Reference |
| Percentage Aligned Spindles (AS) | Dose-dependent decrease | Rapid and sustained | aacrjournals.orgnih.gov |
| Mitotic Index (MI) | Transient increase | Slow and transient | aacrjournals.orgnih.gov |
Advanced Research Methodologies and Future Preclinical Directions
Development of Novel Preclinical Pharmacodynamic Assays
The preclinical assessment of Alisertib (B1683940) has spurred the creation of innovative pharmacodynamic (PD) assays to quantify the in vivo inhibition of its target, Aurora A kinase (AAK). aacrjournals.orgnih.gov These assays are crucial for understanding the drug's mechanism of action and for translating preclinical findings into clinical trial designs. aacrjournals.orgnih.gov
Novel methods have been developed to evaluate key indicators of AAK inhibition in human tumor xenografts. aacrjournals.orgnih.gov One such method involves the use of immunofluorescent staining of DNA and alpha-tubulin to assess chromosome alignment and the bipolarity of mitotic spindles, respectively. aacrjournals.orgnih.gov Inhibition of AAK by Alisertib leads to characteristic defects such as improper chromosome alignment and disruption of spindle organization, resulting in a temporary delay in mitosis. nih.gov The percentage of mitotic cells with properly aligned chromosomes at the metaphase plate serves as a direct PD marker for AAK inhibition. nih.gov
Another significant advancement in PD assays is the use of 18F-3′-fluoro-3′-deoxy-l-thymidine positron emission tomography (FLT-PET) to non-invasively monitor the effects of Alisertib on tumor cell proliferation in vivo. aacrjournals.orgnih.gov Studies have shown that a dose of Alisertib leading to tumor stasis also corresponds to a decrease in FLT uptake, indicating its utility as a noninvasive imaging biomarker. aacrjournals.org
Furthermore, the mitotic index, which is the fraction of cells undergoing mitosis, is used as an additional PD assay. nih.gov While both the percentage of aligned spindles and the mitotic index are considered relevant mechanism-based PD markers, modeling has shown that the former exhibits a fast and sustained response to Alisertib, whereas the latter shows a slow and transient response. nih.gov These preclinical PD assays have been instrumental in characterizing the activity of Alisertib and have been incorporated into early-phase clinical studies to inform on the drug's activity in patients. nih.govfrontiersin.org
Use of Patient-Derived Xenograft (PDX) Models for Efficacy and Resistance Studies
Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have become a cornerstone in the preclinical evaluation of Alisertib, offering a more clinically relevant platform than traditional cell line-derived xenografts. oncotarget.comnih.gov These models are instrumental in assessing the efficacy of Alisertib and investigating mechanisms of resistance across a variety of cancers. oncotarget.comnih.gov
In studies on colorectal cancer, twenty-one different PDX models were treated with Alisertib, revealing a wide spectrum of responses. oncotarget.com Seven of these models were classified as sensitive to single-agent Alisertib, with three showing tumor regression. oncotarget.com This variability in response highlights the heterogeneity of the disease and underscores the importance of patient selection. Notably, there was no correlation found between the response to Alisertib and the mutational status of common oncogenes like KRAS, BRAF, NRAS, PIK3CA, and p53 in these colorectal cancer PDX models. oncotarget.com
PDX models have also been pivotal in studying resistance mechanisms. For instance, in triple-negative breast cancer (TNBC) PDX models treated with Alisertib until resistance developed, researchers observed an upregulation of genes within the PI3K/AKT/mTOR pathway. onclive.comaacrjournals.orgmdpi.com This finding suggests that activation of this pathway is a key mechanism of resistance to Aurora A kinase inhibitors like Alisertib. onclive.com This preclinical observation led to the rationale for combining Alisertib with mTOR inhibitors to overcome resistance. onclive.comaacrjournals.org
Furthermore, PDX models have been used to evaluate Alisertib in other cancer types, including glioblastoma. nih.gov In orthotopic primary human glioblastoma xenografts, including models resistant to bevacizumab, orally administered Alisertib significantly prolonged survival. nih.gov These studies in PDX models not only demonstrate the single-agent activity of Alisertib but also provide a strong rationale for its clinical development and for exploring combination therapies in specific patient populations. oncotarget.comnih.govnih.gov
| PDX Model ID | Tumor Growth Inhibition Index (TGII)* | Response Category |
|---|---|---|
| CUCRC162 | <0 | Regression |
| CUCRC108 | <0 | Regression |
| CUCRC166 | <0 | Regression |
| CUCRC098 | <20% | Responsive |
| CUCRC040 | <20% | Responsive |
| CUCRC026 | <20% | Responsive |
| CUCRC034 | <20% | Responsive |
| Remaining 14 Models | >20% | Non-Responsive |
*TGII is calculated as the change in tumor volume of the treated group over the control group; lower numbers indicate greater tumor reduction.
Mechanistic Investigations of Signaling Pathways and Interactomes (e.g., PI3K/Akt/mTOR, p38 MAPK, AMPK)
Mechanistic studies have revealed that Alisertib's anticancer effects are mediated through the modulation of several key signaling pathways, including the PI3K/Akt/mTOR, p38 MAPK, and AMPK pathways. mdpi.comdovepress.comdovepress.comnih.govnih.govspandidos-publications.com These investigations have been crucial in understanding the molecular basis of Alisertib's activity and in identifying potential combination therapy strategies.
PI3K/Akt/mTOR Pathway: A recurring theme in Alisertib research is its interaction with the PI3K/Akt/mTOR pathway. Multiple studies have shown that Alisertib treatment can lead to the suppression of this pathway, which is a critical regulator of cell growth, proliferation, and survival. mdpi.comdovepress.comnih.gov For example, in human breast cancer cells, Alisertib was found to inhibit the PI3K/Akt/mTOR pathway, contributing to its pro-autophagic activities. dovepress.com Similarly, in pancreatic and colorectal cancer cells, Alisertib-induced autophagy was associated with the suppression of this pathway. mdpi.comnih.gov Conversely, upregulation of the PI3K/Akt/mTOR pathway has been identified as a mechanism of resistance to Alisertib in preclinical models of triple-negative breast cancer. onclive.comaacrjournals.orgmdpi.com This has provided a strong rationale for combining Alisertib with mTOR inhibitors to overcome resistance. onclive.commdpi.com
p38 MAPK Pathway: The p38 mitogen-activated protein kinase (MAPK) pathway is another significant mediator of Alisertib's effects, although its role can be context-dependent. In human breast cancer and glioblastoma cells, Alisertib has been shown to induce apoptosis and autophagy through the p38 MAPK pathway. dovepress.comnih.gov In melanoma cells, Alisertib exerts its anti-proliferative and pro-apoptotic effects by inhibiting p38 MAPK signaling. nih.gov However, in colorectal cancer cells, Alisertib had a differential modulatory effect on the p38 MAPK pathway. mdpi.com In pancreatic cancer cells, Alisertib treatment led to a decline in the phosphorylation of p38 MAPK. nih.govtandfonline.com
AMPK Pathway: The 5' AMP-activated protein kinase (AMPK) pathway, a key cellular energy sensor, is also modulated by Alisertib. In several cancer cell types, including colorectal, pancreatic, and leukemic cells, Alisertib has been shown to activate the AMPK signaling pathway. mdpi.comnih.govspandidos-publications.com This activation is often linked to the induction of autophagy. mdpi.comspandidos-publications.com For instance, in colorectal cancer cells, Alisertib-induced autophagy was accompanied by the activation of AMPK signaling. mdpi.com Similarly, in leukemic cells, the autophagy-inducing effects of Alisertib were associated with AMPK activation. spandidos-publications.com
| Signaling Pathway | Effect of Alisertib | Cancer Type | Reference |
|---|---|---|---|
| PI3K/Akt/mTOR | Suppression | Colorectal, Pancreatic, Breast, Ovarian Cancer | mdpi.comdovepress.comdovepress.comnih.govmdpi.com |
| Upregulation (in resistant models) | Triple-Negative Breast Cancer | onclive.comaacrjournals.orgmdpi.com | |
| Inhibition | Glioblastoma | nih.gov | |
| p38 MAPK | Inhibition | Melanoma, Pancreatic Cancer | nih.govnih.govtandfonline.com |
| Induction/Involvement | Breast Cancer, Glioblastoma | dovepress.comnih.gov | |
| Differential Modulation | Colorectal Cancer | mdpi.com | |
| AMPK | Activation | Colorectal, Pancreatic, Leukemic, Glioblastoma Cells | mdpi.comnih.govnih.govspandidos-publications.comtandfonline.com |
Elucidation of Structure-Activity Relationships and Binding Sites
The development and characterization of Alisertib have been guided by extensive research into its structure-activity relationships (SAR) and its binding interactions with Aurora A kinase. Alisertib, a benzazepine-containing small molecule, was identified as a potent and selective inhibitor of Aurora A. frontiersin.orgnih.gov
In enzymatic assays, Alisertib demonstrates high potency against Aurora A with an IC50 value of 1.2 nM. aacrjournals.orgmedchemexpress.com Its selectivity for Aurora A over the closely related Aurora B kinase is a key feature, with studies showing it to be over 200-fold more selective for Aurora A in cellular assays. aacrjournals.orgfrontiersin.org This selectivity is attributed to the specific binding mode of Alisertib within the ATP-binding pocket of Aurora A. oncotarget.comacs.org The binding of Alisertib is competitive with ATP and is characterized as slow and tight. acs.org
Structural studies have revealed that Alisertib's binding to the kinase domain of Aurora A induces an unusual conformation in the activation loop. acs.org This conformational change is thought to be a basis for its selectivity over Aurora B and other kinases that cannot adopt a similar conformation. acs.org
Interestingly, while Alisertib binds to the ATP-binding pocket of Aurora A, it does not compete with the binding of TPX2, a crucial activator of Aurora A. oncotarget.com This suggests that Alisertib's inhibitory mechanism is distinct from preventing the formation of the Aurora A/TPX2 complex. oncotarget.com Furthermore, the binding of Alisertib can cause an allosteric shift at the interaction site between Aurora A and N-Myc, which is relevant for its activity in MYCN-amplified neuroblastomas. nih.gov This allosteric effect is not observed with all catalytic inhibitors of Aurora A, highlighting a unique aspect of Alisertib's mechanism. nih.gov
The SAR studies that led to the discovery of Alisertib involved the optimization of a pyrimidobenzazepine scaffold. acs.org A key modification was the introduction of a fluorine atom at the ortho-position of the 7-phenyl ring, which significantly improved cellular potency and selectivity over Aurora B. acs.org
Academic Synthesis Routes and Chemical Modifications for Research Purposes
While specific, detailed academic synthesis routes for Alisertib sodium anhydrous are not extensively published in the public domain due to its proprietary nature, the general chemical class and modifications for research purposes are discussed in scientific literature. Alisertib is a pyrimidobenzazepine derivative, and its discovery stemmed from the optimization of this scaffold. acs.org
Research efforts have focused on creating analogues of Alisertib to explore the structure-activity relationship and to develop new inhibitors with improved properties or different selectivity profiles. For instance, the synthesis of various analogues within the pyrimidobenzazepine series was crucial in identifying the structural features that enhance potency and selectivity for Aurora A kinase. acs.org
Furthermore, chemical modifications are employed in research to create tool compounds for studying the biological roles of Aurora kinases. This can involve synthesizing probes for affinity-based assays or creating derivatives with altered pharmacokinetic properties for specific experimental models. The combination of Alisertib with other small molecules in preclinical studies, such as BET inhibitors like JQ1, demonstrates the use of chemical entities in a synergistic fashion to investigate novel therapeutic approaches. acs.orgfrontiersin.org
High-Throughput Screening and Lead Optimization in Drug Discovery (preclinical phase)
High-throughput screening (HTS) has been a valuable tool in the preclinical research of Alisertib, particularly for identifying potential synergistic drug combinations. dntb.gov.uaresearchgate.netnih.gov By screening large libraries of compounds, researchers can identify agents that enhance the anticancer activity of Alisertib, providing a rational basis for developing combination therapies. frontiersin.orgnih.gov
One HTS approach used a library of 126 drugs on primary tumor cells from pediatric cancer patients to identify effective therapeutic strategies. nih.gov In another study, HTS was employed to find drugs that were synthetically lethal with NPM1-mutated acute myeloid leukemia (AML). researchgate.net This screening identified several Aurora kinase A inhibitors, including Alisertib, as promising candidates, demonstrating the power of H-TS in pinpointing vulnerabilities in specific cancer subtypes. researchgate.net
Following the identification of initial "hits" from HTS, the process of lead optimization is undertaken to refine the chemical structure of potential drug candidates to improve their potency, selectivity, and pharmacokinetic properties. acs.org The development of Alisertib itself is a product of lead optimization from an initial pyrimidobenzazepine scaffold. acs.org Through systematic chemical modifications, researchers were able to significantly enhance the compound's potency against Aurora A and its selectivity over Aurora B. acs.org
The integration of HTS with genomic and transcriptomic analysis is an emerging strategy to better predict which patients will respond to certain therapies and to identify effective drug combinations for individual tumors. nih.gov This approach holds promise for advancing personalized medicine in oncology.
In Vitro and In Vivo Model Development for Specific Cancer Types
The preclinical development of Alisertib has relied heavily on the use of a wide range of in vitro and in vivo models across various cancer types to establish its efficacy and mechanism of action. frontiersin.orgnih.gov
In Vitro Models: Alisertib has demonstrated antiproliferative activity in a broad panel of cancer cell lines, including those from solid tumors and hematological malignancies. aacrjournals.orgfrontiersin.org IC50 values, the concentration of a drug that inhibits cell proliferation by 50%, have been determined for numerous cell lines. For instance, in colorectal cancer cell lines, IC50 values ranged from 0.06 to over 5 µmol/L, indicating varying sensitivity. nih.gov In general, lymphoma cell lines have shown greater sensitivity to Alisertib than solid tumor cell lines. aacrjournals.org
Ovarian Cancer: In vitro studies in ovarian cancer cell lines have shown that Alisertib can inhibit the epithelial-mesenchymal transition (EMT) via the PI3K/Akt/mTOR and sirtuin-1 mediated pathways. mdpi.com It also has been shown to decrease the expression of PARP and BRCA1/2, suggesting a role in modulating DNA repair pathways. mdpi.comoncotarget.com
Gastric Cancer: Research in gastric cancer cell lines has indicated that Alisertib induces apoptosis and autophagy through the activation of AMPK and suppression of p38 MAPK. spandidos-publications.com
Colorectal Cancer: In colorectal cancer cell lines, Alisertib induces cell cycle arrest, polyploidy, and apoptosis. nih.gov Mechanistic studies have pointed to the involvement of the PI3K/Akt/mTOR, p38 MAPK, and AMPK signaling pathways. mdpi.com
Triple-Negative Breast Cancer (TNBC): Preclinical studies in TNBC models have been crucial in identifying the upregulation of the PI3K/Akt/mTOR pathway as a resistance mechanism to Alisertib. onclive.com
In Vivo Models: Alisertib has shown significant antitumor activity in various in vivo models, including cell line-derived xenografts and patient-derived xenografts (PDXs). frontiersin.orgoncotarget.comnih.gov
Colorectal Cancer: In vivo, Alisertib has demonstrated modest single-agent activity against colorectal cancer PDX models, with enhanced efficacy when combined with standard-of-care agents. oncotarget.comnih.gov
Ovarian Cancer: In an orthotopic mouse model of ovarian cancer, Alisertib effectively inhibited tumor growth. oncotarget.com
Glioblastoma: Alisertib has shown significant antitumor activity in orthotopic primary human glioblastoma xenografts, including models resistant to bevacizumab. nih.gov
Pediatric Cancers: In preclinical models of pediatric cancers, such as neuroblastoma and acute lymphoblastic leukemia, Alisertib has shown potent antitumor activity, leading to complete responses in some xenograft models. frontiersin.orgaacrjournals.org
Research on Overcoming Acquired Resistance in Preclinical Settings
Acquired resistance to Alisertib, a selective inhibitor of Aurora A kinase, presents a significant challenge in oncology. Preclinical research has focused on elucidating the molecular mechanisms that drive this resistance and identifying strategies to overcome it. Several key pathways and cellular processes have been implicated.
One of the primary mechanisms of acquired resistance is the activation of survival pathways that bypass the cell cycle arrest induced by Alisertib. Notably, the PI3K/Akt/mTOR signaling pathway is frequently upregulated in tumor models with both de novo and acquired resistance to Alisertib. nih.govmdpi.comaacrjournals.org Treatment with Alisertib can lead to an increase in mTOR pathway effectors, suggesting a compensatory survival mechanism. nih.gov
Another critical factor in resistance is the induction of cellular senescence. nih.gov Instead of undergoing apoptosis, some cancer cells enter a state of permanent growth arrest known as senescence following Alisertib treatment. nih.govmdpi.com While these cells are no longer proliferating, they can secrete factors into the tumor microenvironment that may promote the progression of neighboring cancer cells, contributing to therapeutic resistance. nih.gov Preclinical models of triple-negative breast cancer (TNBC) and patient-derived xenografts (PDXs) have shown that resistance to Alisertib is often accompanied by an increase in senescent cells and a corresponding decrease in apoptosis. nih.gov
Genomic instability and specific genetic alterations are also key drivers of resistance. In melanoma models, tumors that developed resistance to Alisertib exhibited a significant number of genomic alterations. aacrjournals.org Whole transcriptome sequencing of resistant mouse melanoma tumors revealed that many of the affected genes were involved in cell cycle regulation, DNA damage response, and DNA repair. aacrjournals.org This suggests that endoreduplication, a process of DNA re-replication after failed mitosis, may facilitate the development of chemoresistance. aacrjournals.org
Furthermore, the expression levels of anti-apoptotic proteins, such as BCL2, have been identified as mediators of resistance. High expression of BCL2 is associated with resistance to Aurora kinase inhibitors, including Alisertib, in preclinical models of small cell lung cancer (SCLC). aacrjournals.org
In the context of EGFR-mutated non-small cell lung cancer (NSCLC), activation of Aurora Kinase A (AURKA) itself has been identified as a mechanism of resistance to EGFR inhibitors like osimertinib. ascopubs.org Conversely, in other models, Alisertib has been shown to restore sensitivity to EGFR tyrosine kinase inhibitors (TKIs) by partially reversing the epithelial-mesenchymal transition (EMT), a process linked to drug resistance and metastasis. researchgate.net
The table below summarizes key preclinical findings on mechanisms of acquired resistance to Alisertib.
| Mechanism of Resistance | Cancer Model | Key Findings | Citation |
| Upregulation of PI3K/Akt/mTOR Pathway | Triple-Negative Breast Cancer (TNBC) | Increased expression of mTOR pathway genes and proteins observed in models with de novo or acquired resistance. | nih.govaacrjournals.org |
| Induction of Cellular Senescence | TNBC, Patient-Derived Xenografts (PDX) | Alisertib treatment led to an increase in senescent cells and a decrease in apoptosis in resistant models. | nih.govmdpi.com |
| Genomic Alterations | Melanoma | Resistant tumors showed numerous nucleotide variations in genes related to cell cycle control and DNA damage response. | aacrjournals.org |
| BCL2 Overexpression | Small Cell Lung Cancer (SCLC) | High BCL2 expression was associated with resistance to Aurora kinase inhibitors. | aacrjournals.org |
| Epithelial-Mesenchymal Transition (EMT) | EGFR-TKI Resistant NSCLC | Alisertib treatment could partially reverse EMT, reducing migration and invasion in resistant cells. | researchgate.net |
Exploration of Novel Combination Partners Based on Preclinical Rationale
Building on the understanding of resistance mechanisms, preclinical research has explored numerous combination therapies to enhance the efficacy of Alisertib and overcome resistance. The rationale for these combinations is to target parallel survival pathways, exploit synthetic lethalities, or reverse specific resistance phenotypes.
Given the role of mTOR pathway activation in resistance, combining Alisertib with mTOR inhibitors has been a major focus. The dual TORC1/2 inhibitor TAK-228 (Sapanisertib), when combined with Alisertib in TNBC models, resulted in significantly decreased proliferation and a shift from cell cycle arrest to apoptosis. nih.govaacrjournals.orgresearchgate.net This combination effectively blocked cell growth and reduced the emergence of senescent cells, demonstrating a potentiation of Alisertib's antitumor activity. nih.govaacrjournals.org
Targeting the anti-apoptotic protein BCL2 is another promising strategy. In SCLC models where high BCL2 expression mediates resistance, combining Alisertib with a BCL2 inhibitor was shown to enhance sensitivity and augment the therapeutic response. aacrjournals.org
In mantle cell lymphoma (MCL), a triplet combination of Alisertib, the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib, and Rituximab demonstrated synergistic effects and superior tumor growth inhibition compared to doublet therapies in mouse models. onclive.com This suggests a multi-pronged approach can be effective in certain hematological malignancies. onclive.com
For solid tumors, combinations with other targeted agents and standard chemotherapies are being investigated. In models of endocrine-resistant breast cancer, Alisertib has been shown to restore sensitivity to hormonal therapies like fulvestrant. nih.govonclive.com The combination of Alisertib and taxanes (paclitaxel, docetaxel) has also shown additive or synergistic antitumor activity in TNBC xenografts. nih.gov Similarly, combining Alisertib with irinotecan (B1672180) has shown additive effects in colorectal cancer patient-derived xenograft models, based on the rationale that Aurora A kinase overexpression can confer resistance to irinotecan's active metabolite, SN-38. oncotarget.comnih.gov
The interplay between Aurora kinase signaling and immune checkpoints has opened avenues for combination with immunotherapy. The dual blockade of AURKA with Alisertib and PD-L1 with atezolizumab showed a strong preclinical rationale in TNBC, where the combination was found to inhibit tumor progression by selectively eradicating cancer stem cells. ajmc.com
The table below details preclinical findings for novel Alisertib combination strategies.
| Combination Partner | Cancer Model | Preclinical Rationale and Findings | Citation |
| TAK-228 (Sapanisertib) | Triple-Negative Breast Cancer (TNBC) | Overcomes mTOR-mediated resistance; the combination increased apoptosis and tumor growth inhibition. | nih.govaacrjournals.org |
| Ibrutinib and Rituximab | Mantle Cell Lymphoma (MCL) | Synergistic effects; triplet therapy led to ~82% tumor growth inhibition in mouse models. | onclive.com |
| Fulvestrant | Endocrine-Resistant Breast Cancer | Alisertib can re-sensitize resistant tumors to endocrine therapy; the combination was synergistic. | nih.govonclive.com |
| Atezolizumab (PD-L1 Inhibitor) | Triple-Negative Breast Cancer (TNBC) | Dual blockade targets cancer stem cells and inhibits tumor progression more effectively than monotherapy. | ajmc.com |
| BCL2 Inhibitors | Small Cell Lung Cancer (SCLC) | Overcomes resistance mediated by high BCL2 expression, enhancing sensitivity to Aurora kinase inhibition. | aacrjournals.org |
| Osimertinib | EGFR-mutant Lung Adenocarcinoma | Targets AURKA activation as a resistance mechanism to osimertinib. | ascopubs.org |
| Irinotecan | Colorectal Cancer | Overcomes potential resistance to irinotecan linked to Aurora A kinase overexpression; showed additive effects. | nih.gov |
| Paclitaxel | Triple-Negative Breast Cancer (TNBC) | Combination with a taxane (B156437) led to additive or synergistic antitumor activity and prolonged tumor growth delay. | nih.gov |
| BET Inhibitors (JQ1) | Neuroblastoma | Combination showed profound efficacy in MYCN-amplified, TP53-wild-type mouse models. | acs.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
